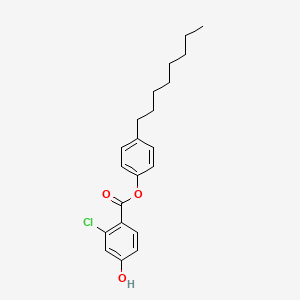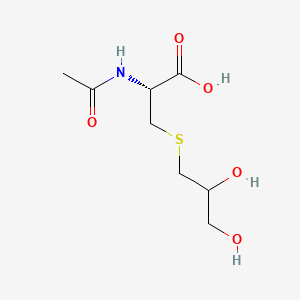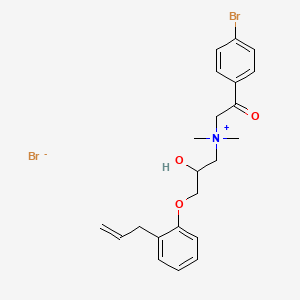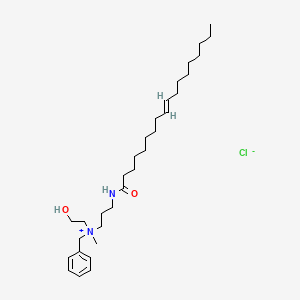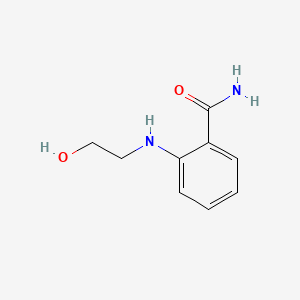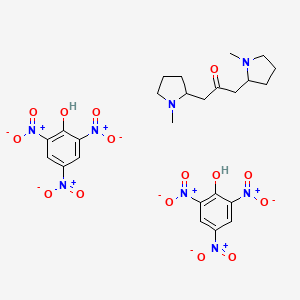
Clethric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clethric acid is a naturally occurring compound found in the leaves of the Clethra plant. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. This compound is a type of triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H48O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clethric acid can be achieved through several methods. One common approach involves the extraction of the compound from the leaves of the Clethra plant using solvents such as methanol or acetone. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of plant materials using specific strains of microorganisms. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Clethric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Clethric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in plant defense mechanisms.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural pesticides and herbicides.
Wirkmechanismus
Clethric acid exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Clethric acid is often compared with other triterpenoids such as barbinervic acid and cadambinic acid. While these compounds share similar structural features, this compound is unique due to its specific functional groups and biological activities. For instance, this compound has been found to have stronger anti-inflammatory properties compared to barbinervic acid.
List of Similar Compounds
- Barbinervic acid
- Cadambinic acid
- Other triterpenoids found in the Clethra plant
This compound’s unique properties and wide range of applications make it a valuable compound in various scientific fields. Its potential for industrial production and diverse chemical reactions further enhance its significance in research and industry.
Eigenschaften
CAS-Nummer |
68800-57-7 |
|---|---|
Molekularformel |
C30H48O6 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-18-8-13-29(24(34)35)15-14-26(3)19(23(29)28(18,5)36)6-7-20-25(2)11-10-22(33)30(16-31,17-32)21(25)9-12-27(20,26)4/h6,18,20-23,31-33,36H,7-17H2,1-5H3,(H,34,35)/t18-,20-,21-,22-,23-,25-,26-,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
MDDPTIWFHAUVPJ-YIHHDBOSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(CO)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


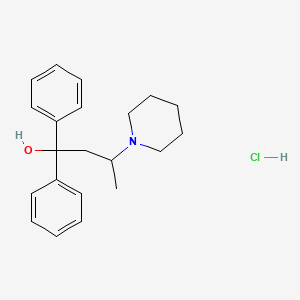
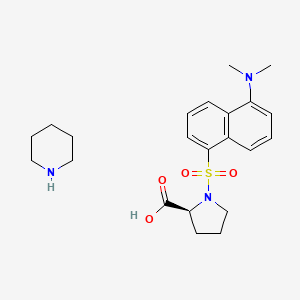


![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
